N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide Pheniramine Aminoxide is a derivative of Pheniramine, a H1-receptor antagonist, is an antihistamine with anticholinergic and sedative properties. Pheniramine is used to treat allergic conditions such as hay fever or urticaria.
N,N-Dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide is a tertiary amino compound and a member of pyridines.
Brand Name: Vulcanchem
CAS No.: 12656-98-3
VCID: VC20867110
InChI: InChI=1S/C16H20N2O/c1-18(2,19)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3
SMILES: C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)[O-]
Molecular Formula: C16H20N2O
Molecular Weight: 256.34 g/mol

N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide

CAS No.: 12656-98-3

Cat. No.: VC20867110

Molecular Formula: C16H20N2O

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide - 12656-98-3

Specification

CAS No. 12656-98-3
Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
IUPAC Name N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide
Standard InChI InChI=1S/C16H20N2O/c1-18(2,19)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3
Standard InChI Key OBBDJQMNZLQVAZ-UHFFFAOYSA-N
SMILES C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)[O-]
Canonical SMILES C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)[O-]

Introduction

Chemical Properties and Structure

Molecular Identification

N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide is characterized by specific molecular identifiers that distinguish it from related compounds. The compound's key identifying information is presented in Table 1.

Table 1: Molecular Identification Parameters

ParameterValue
CAS Number12656-98-3
Molecular FormulaC₁₆H₂₀N₂O
Molecular Weight256.34 g/mol
ClassificationTertiary amine oxide, Pyridine derivative

The compound features a central propane backbone with specific functional groups attached, including a dimethylamine oxide group, a phenyl ring, and a pyridinyl substituent at position 2. This structural arrangement contributes to its unique chemical properties and biological activities.

Structural Characteristics

The molecular structure of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide is defined by a three-carbon propane chain that connects the pyridin-2-yl and phenyl groups at the middle carbon, with the N,N-dimethylamine oxide group positioned at the terminal carbon. The presence of the N-oxide functional group significantly affects its physicochemical properties compared to the parent compound pheniramine.

The N-oxide group introduces polarity and hydrogen bond acceptor capabilities, which influences the compound's solubility, distribution coefficient, and interaction with biological targets. These structural features are integral to its pharmacological activity, particularly its ability to interact with histamine receptors.

Synthesis and Preparation

Synthetic Routes

The synthesis of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide typically involves oxidation of the tertiary amine nitrogen in pheniramine. Similar N-oxides of pharmaceutical agents can be synthesized using selective oxidizing agents that target the nitrogen atom in the side chain without affecting other functional groups .

One commonly employed method utilizes 3-chloroperoxybenzoic acid as the oxidizing agent. This approach has been successfully applied to synthesize various N-oxides of phenothiazine antipsychotic agents, suggesting its applicability to the preparation of pheniramine N-oxide as well . The reaction proceeds through controlled oxidation conditions that favor N-oxide formation while minimizing side reactions or over-oxidation.

Alternative Synthesis Methods

Alternative methods for N-oxide formation may include the use of hydrogen peroxide, which has been documented for the synthesis of N',S-dioxides of related compounds . The selection of an appropriate oxidizing agent and reaction conditions depends on the desired selectivity and yield of the target N-oxide.

Table 2: Comparison of Oxidizing Agents for N-oxide Synthesis

Oxidizing AgentSelectivityReaction ConditionsNotable Features
3-Chloroperoxybenzoic acidHigh selectivity for tertiary aminesMild conditions, room temperaturePreferred for selective N-oxidation
Hydrogen peroxideModerate selectivityRequires careful temperature controlCan lead to multiple oxidation products

The synthesis of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide represents an important transformation in medicinal chemistry, as the N-oxide metabolite often exhibits distinct pharmacological properties compared to the parent compound.

Biological Activity and Pharmacological Properties

Mechanism of Action

N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide functions primarily as an H1-receptor antagonist. Its biological activity stems from its ability to compete with histamine for binding sites on H1 receptors, thereby inhibiting histamine-mediated responses in target tissues. The presence of the pyridine ring in its structure enhances its interaction with biological targets, contributing to its efficacy.

The compound's N-oxide group modifies the electron distribution and hydrogen-bonding capabilities compared to the parent compound pheniramine, potentially altering its receptor binding affinity and pharmacokinetic properties. This structural modification may influence the compound's ability to cross biological membranes and access central nervous system receptors.

Pharmacological Effects

As an antihistamine derivative, N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide is expected to exhibit effects similar to other first-generation antihistamines. These typically include the alleviation of allergic symptoms such as itching, swelling, and inflammatory responses mediated by histamine.

The parent compound, pheniramine, belongs to the alkylamine class of first-generation antihistamines, related to brompheniramine and chlorpheniramine . These compounds are known for their anticholinergic and sedative properties in addition to their antihistaminic effects. The N-oxide metabolite may share some of these properties while potentially exhibiting a modified pharmacological profile.

Comparative Analysis with Related Compounds

To better understand the pharmacological profile of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide, it is valuable to compare it with related compounds. Table 3 presents a comparison with structurally similar compounds.

Table 3: Comparative Analysis of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide and Related Compounds

CompoundChemical FormulaKey Structural DifferenceNotable Pharmacological Properties
N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxideC₁₆H₂₀N₂ON-oxide group presentH1-receptor antagonist, potentially modified CNS penetration
PheniramineC₁₆H₂₀N₂No N-oxide groupFirst-generation antihistamine, significant CNS effects
(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxideC₁₆H₁₉ClN₂OAddition of chloro group on phenyl ringModified receptor binding profile

The chlorinated derivative (3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide (CAS: 142494-45-9) represents a structural analog with potentially different pharmacokinetic and pharmacodynamic properties due to the presence of the chloro substituent on the phenyl ring .

Research Applications

Role in Drug Metabolism Studies

N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide serves as an important metabolite in understanding the biotransformation pathways of pheniramine. Drug metabolism studies often investigate N-oxide formation as a significant phase I metabolic pathway for compounds containing tertiary amine groups.

The identification of Pheniramine-N-oxide as a transformation product of pheniramine highlights its relevance in drug metabolism research . Studying these metabolites provides insights into the pharmacokinetic properties, bioavailability, and potential active metabolites of antihistamine drugs.

Structure-Activity Relationship Studies

Researchers can utilize N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide to explore the impact of increasing polarity and hydrogen-bonding capabilities on antihistaminic activity, potentially leading to the development of novel antihistamines with improved properties.

Antioxidant Properties Investigation

Studies on related compounds suggest potential antioxidant properties that may be relevant to N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide. Research on pheniramine maleate has demonstrated antioxidant effects against ischemia-reperfusion damage and support for tissue recovery . While these findings pertain to the maleate salt of the parent compound, they suggest potential avenues for investigating similar properties in the N-oxide derivative.

Analytical Characterization

Spectroscopic Analysis

The structural confirmation and purity assessment of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide typically involve various spectroscopic techniques. Spectroscopic methods such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to confirm its molecular structure and analyze vibrational modes.

NMR spectroscopy is particularly valuable for identifying the N-oxide functionality, with characteristic chemical shifts that distinguish it from the parent tertiary amine. Mass spectrometry provides additional confirmation of molecular weight and fragmentation patterns characteristic of the N-oxide structure.

Chromatographic Methods

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are essential for the quantitative analysis and purity determination of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide. These methods enable the separation and identification of the compound from related substances, including the parent compound and other metabolites.

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